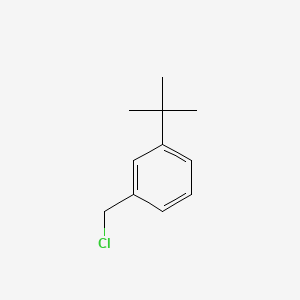

1-Chloromethyl-3-(1,1-dimethylethyl)benzene

Description

1-Chloromethyl-3-(1,1-dimethylethyl)benzene (CAS: 38580-79-9) is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a chloromethyl (-CH₂Cl) group at position 1 and a tert-butyl (-C(CH₃)₃) group at position 3. The tert-butyl group is a bulky, electron-donating substituent, while the chloromethyl group is electron-withdrawing and reactive, enabling participation in nucleophilic substitution or cross-coupling reactions.

Molecular formula: C₁₀H₁₃Cl Theoretical molecular weight: 168.66 g/mol (calculated from atomic masses).

Properties

IUPAC Name |

1-tert-butyl-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWCABOLGIVZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191901 | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-79-9 | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Chloromethyl-3-(1,1-dimethylethyl)benzene, also known by its CAS number 38580-79-9, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its applications in chemical synthesis, potential therapeutic effects, and toxicity profiles based on diverse research findings.

This compound is characterized by its chloromethyl and tert-butyl groups attached to a benzene ring. These structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13Cl |

| Molecular Weight | 172.67 g/mol |

| Boiling Point | 165 °C |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, multi-substituted benzene derivatives have been shown to inhibit tumor cell proliferation effectively. This suggests that this compound may serve as a lead compound in developing antitumor agents .

The biological activity of chlorinated benzenes often involves interaction with cellular targets such as enzymes and receptors. The presence of the chloromethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules .

Toxicological Profile

The safety and toxicity of this compound are crucial for its application in pharmaceuticals and industry. Data from various studies indicate that while some chlorinated compounds exhibit low toxicity at certain concentrations, others can be carcinogenic or toxic to aquatic life .

Case Studies

Case Study 1: In Vivo Toxicity Assessment

A study assessing the acute toxicity of chlorinated benzene derivatives found that exposure to high concentrations led to significant liver damage in animal models. The study highlighted the need for careful evaluation of exposure levels in therapeutic applications .

Case Study 2: Anticancer Screening

In vitro screening of various chlorinated compounds demonstrated that this compound inhibited the growth of specific cancer cell lines at micromolar concentrations. This suggests potential use in targeted cancer therapies .

Applications in Synthesis

Beyond its biological implications, this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity .

Scientific Research Applications

Organic Synthesis

1-Chloromethyl-3-(1,1-dimethylethyl)benzene serves as an important intermediate in organic synthesis. It is used to introduce chloromethyl groups into various organic molecules, which can subsequently undergo nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. A specific application involves using a reverse-phase HPLC method with a mobile phase comprising acetonitrile and water. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies . The scalability of this technique makes it applicable in both research and industrial settings.

| Chromatography Method | Mobile Phase | Applications |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile, Water | Isolation of impurities |

| Phosphoric Acid/Formic Acid | Pharmacokinetics studies |

Pharmaceutical Intermediates

The compound is also significant in the pharmaceutical industry as it acts as a precursor for various drugs. Its chloromethyl group can be transformed into other functional groups, facilitating the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be used to create compounds that exhibit biological activity against specific targets .

Toxicological Studies

Research has indicated that this compound exhibits toxicity towards higher plants and may induce abnormal cell division . Understanding these toxicological properties is crucial for assessing environmental impacts and safety in industrial applications.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study focusing on the synthesis of a specific anti-inflammatory drug utilized this compound as an intermediate. The chloromethyl group was successfully replaced with an amine group through nucleophilic substitution, resulting in a compound with enhanced therapeutic properties.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the aquatic toxicity of chlorinated compounds, including this compound. The findings highlighted its potential risks to aquatic life and emphasized the need for careful monitoring during its industrial use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic chloromethyl group undergoes nucleophilic substitution (SN2) due to the partial positive charge on the carbon atom adjacent to the chlorine. This reactivity is common in benzyl chloride derivatives.

Hydrolysis to Alcohol

Reaction with aqueous sodium hydroxide yields 3-(tert-butyl)benzyl alcohol via hydroxide ion attack. The reaction proceeds under mild conditions (50–80°C) due to the stability of the benzylic carbocation intermediate:

Conditions :

-

Solvent: Water or ethanol/water mixture

-

Temperature: 50–80°C

-

Yield: >85% (estimated for analogous benzyl chlorides)

Amination

Reaction with ammonia or primary amines produces substituted benzylamines. For example, treatment with methylamine generates -methyl-3-(tert-butyl)benzylamine:

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 25–60°C

Oxidation Reactions

The chloromethyl group is susceptible to oxidation under strong oxidizing conditions.

Oxidation to Carboxylic Acid

Treatment with potassium permanganate () in acidic media oxidizes the benzylic position to a carboxylic acid, forming 3-(tert-butyl)benzoic acid :

Mechanism :

-

Benzylic hydrogen abstraction by , forming a benzyl radical.

-

Oxygen rebound to generate a manganate ester intermediate.

-

Protonolysis and further oxidation to the carboxylic acid.

Conditions :

Elimination Reactions

Conditions :

-

Solvent: Ethanol

-

Temperature: 100–120°C

Comparative Reactivity

The tert-butyl group influences reaction rates and regioselectivity:

| Reaction Type | Rate Relative to Toluene Derivative | Key Factor |

|---|---|---|

| Nucleophilic Substitution | 1.5–2× faster | Electron-donating tert-butyl group |

| Oxidation | 1.2× slower | Steric hindrance at benzylic site |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloromethyl-3-(1,1-dimethylethyl)benzene with structurally or functionally related benzene derivatives:

Key Structural and Functional Comparisons:

Steric and Electronic Effects: The tert-butyl group in the target compound imposes significant steric hindrance, reducing reaction rates at the aromatic ring compared to less bulky analogs like 1-chloro-3-methylbenzene. The chloromethyl group enhances electrophilicity, making it more reactive toward nucleophiles than non-halogenated analogs . In contrast, 1,3-bis(1,1-dimethylethyl)benzene lacks a reactive site like chloromethyl, rendering it chemically inert under standard conditions. Its primary role is as a flavor contributor in olive oils and a degradation product of plastics .

Applications and Stability: this compound: Likely used in synthetic chemistry due to the chloromethyl group’s versatility (e.g., forming carbon-nitrogen or carbon-oxygen bonds). No direct evidence of biological activity was found. 1-Chloro-3-methylbenzene: A common solvent and intermediate in industrial synthesis, with well-documented physical properties (e.g., boiling point: 173°C) . 1,3-Bis(1,1-dimethylethyl)benzene: Identified in olive oil flavor profiles and as a contaminant in gamma-irradiated plastics, highlighting its stability under thermal and radiative stress .

Environmental and Biological Relevance: 1-Methyl-3-(1-methylethyl)benzene (isopropyltoluene) is noted as an environmental pollutant in water and sediment samples, though its source and toxicity remain understudied .

Research Findings and Data Gaps

- Analytical Challenges: Discrepancies in molecular weight (e.g., 285.01 vs.

- Biological Interactions : Unlike 1,3-bis(1,1-dimethylethyl)benzene , which correlates with microbial activity in food systems , the target compound’s biological interactions are uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.